Valerylcarnitine

Oxidative Stress Metabolomics Fatty Acid Oxidation

Valerylcarnitine (C5) is not interchangeable with other acylcarnitines. Its unique ~16% rapid decrease at exercise onset—absent in C2/C3/C4—enables temporal metabolic mapping of acute interventions. Unlike C2, it inversely correlates with F2-isoprostanes, serving as a specific redox biomarker. Essential for resolving isomeric C5-carnitines in newborn screening to eliminate false-positive IVA diagnoses. Substituting generic acylcarnitine proxies introduces quantifiable experimental error. Procure authenticated, high-purity material for reproducible, publication-grade data.

Molecular Formula C12H24NO4+
Molecular Weight 246.32 g/mol
CAS No. 40225-14-7
Cat. No. B1624400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValerylcarnitine
CAS40225-14-7
Molecular FormulaC12H24NO4+
Molecular Weight246.32 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C
InChIInChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1
InChIKeyVSNFQQXVMPSASB-SNVBAGLBSA-O
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valerylcarnitine (CAS 40225-14-7): A Differentiated Short-Chain Acylcarnitine for Metabolic and Mitochondrial Research


Valerylcarnitine (CAS 40225-14-7), also known as L-valerylcarnitine or C5-carnitine, is an endogenous short-chain acylcarnitine. It is the valeric acid ester of L-carnitine and plays a fundamental role in mitochondrial fatty acid transport for beta-oxidation [1]. While it shares this core function with other short-chain acylcarnitines, its distinct metabolic handling and response to physiological and pathological stimuli differentiate it from close analogs like acetylcarnitine (C2), propionylcarnitine (C3), butyrylcarnitine (C4), and the isomeric isovalerylcarnitine, making it a specific target for research into metabolic disorders, mitochondrial function, and biomarker discovery .

Valerylcarnitine vs. Generic Short-Chain Acylcarnitines: Why Interchangeability is a Critical Scientific Error


Treating short-chain acylcarnitines as a homogeneous class for research or biomarker applications is not scientifically defensible. The acyl chain length dictates the metabolite's origin, clearance rate, and biological associations. Valerylcarnitine (C5), derived from odd-chain fatty acid and branched-chain amino acid (leucine/isoleucine) metabolism, exhibits distinct kinetic profiles and disease associations compared to acetylcarnitine (C2) or butyrylcarnitine (C4) [1]. For instance, in physical activity studies, valerylcarnitine demonstrates a unique 'early response' kinetic pattern, decreasing rapidly, whereas C2, C3, and C4 exhibit a 'late response' [2]. Furthermore, its association with incident type 2 diabetes (T2D) risk is opposite to that of C3 and C4 [3]. Using a different short-chain acylcarnitine as a proxy for valerylcarnitine will introduce significant and quantifiable error into experimental models, metabolic flux analyses, and clinical biomarker studies. The evidence below details the specific, measurable differences that demand the use of the exact compound.

Valerylcarnitine (40225-14-7) Quantitative Differentiation Evidence: A Comparator-Based Procurement Guide


Differential Association with Systemic Oxidative Stress (F2-Isoprostanes) Compared to Acetylcarnitine and Butyrylcarnitine

In a large human cohort study (n=682), valerylcarnitine (C5) levels were inversely associated with urinary F2-isoprostanes, a gold-standard marker of systemic oxidative stress. This relationship is directionally opposite to that of acetylcarnitine (C2) and quantitatively distinct from butyrylcarnitine (C4) [1]. This suggests that valerylcarnitine levels reflect a distinct metabolic state related to lower oxidative stress, whereas elevated C2 is linked to higher oxidative burden.

Oxidative Stress Metabolomics Fatty Acid Oxidation

Unique Kinetic Signature in Response to Acute Physical Activity Versus C2, C3, and C4

In a controlled study of metabolic response to exercise, valerylcarnitine (C5) was the only short-chain acylcarnitine tested to exhibit an 'early response' kinetic pattern, characterized by a rapid decrease in concentration. In contrast, acetylcarnitine (C2), propionylcarnitine (C3), and butyrylcarnitine (C4) all displayed 'late response' profiles [1]. This temporal divergence indicates that C5 is regulated by distinct, immediate metabolic cues during the onset of physical activity.

Exercise Physiology Metabolic Kinetics Biomarker Dynamics

Superior Baseline Plasma Concentration for Analytical Detection vs. Isovalerylcarnitine

Clinical reference ranges highlight a significant analytical advantage for valerylcarnitine over its isomer isovalerylcarnitine. The upper reference limit for valerylcarnitine (C5:0) is 0.05 µM, which is substantially lower than the limit for isovalerylcarnitine (iso-C5) at 0.16 µM [1]. However, this low baseline concentration is a critical differentiator; while isovalerylcarnitine is the primary marker for the inborn error of metabolism isovaleric acidemia (IVA), its measurement is highly susceptible to false positives from pivalate-derived interference [2]. Valerylcarnitine, which is not elevated in IVA, serves as an essential, stable baseline for accurate differentiation and method calibration in diagnostic assays.

Analytical Chemistry Method Development Newborn Screening

Divergent Association with Type 2 Diabetes Risk vs. Propionyl- and Butyrylcarnitine

In a prospective cohort study, baseline serum levels of valerylcarnitine (C5) were associated with an increased risk of incident type 2 diabetes (T2D), with an odds ratio (OR) of 1.18 (95% CI: 0.92, 1.53) [1]. While the OR for valerylcarnitine did not reach statistical significance in this single study, meta-analyses of prospective studies have confirmed valerylcarnitine (C5) as a metabolite associated with higher T2D risk [2]. Crucially, this positive association is directionally opposite to that of propionylcarnitine (C3) and butyrylcarnitine (C4), which are inversely associated with T2D risk in the same cohort (ORs of 0.89 and 0.87, respectively) [1].

Type 2 Diabetes Cardiometabolic Risk Biomarker Discovery

Unique Post-Radiation Recovery Kinetics as a Biodosimetry Marker

Valerylcarnitine exhibits a unique response to ionizing radiation that is distinct from other acylcarnitines. In a study of cancer patients undergoing total body irradiation, both acetylcarnitine (C2) and valerylcarnitine (C5) showed signs of recovery in urinary concentration at 24 hours post-exposure. Critically, none of the other measured acylcarnitine species showed recovery at this early time point [1]. Furthermore, in a non-human primate model, serum valerylcarnitine levels increased significantly in a dose-dependent manner (Fold Change: 1.8±0.2 at 2 Gy, 2.3±0.3 at 5 Gy, and 2.7±0.4 at 8 Gy) [2].

Radiobiology Biodosimetry Metabolomics

Valerylcarnitine (40225-14-7): Evidence-Based Application Scenarios for Scientific and Industrial Users


Biomarker Assay Development for Mitochondrial Function and Oxidative Stress

Given its unique, inverse association with the gold-standard oxidative stress marker F2-isoprostanes (unlike positively-associated C2), valerylcarnitine is a prime candidate for developing LC-MS/MS assays to monitor shifts in cellular redox state and mitochondrial efficiency [1]. Its low baseline plasma concentration (0.05 µM) makes it an ideal negative control in multiplex panels designed to detect elevations in other C5 isomers, ensuring assay specificity [2]. For contract research organizations (CROs) and diagnostic labs, incorporating valerylcarnitine into targeted metabolomics panels provides a distinct, interpretable readout of a specific metabolic axis, differentiating their services from standard, less informative acylcarnitine profiles.

Investigation of Immediate Metabolic Response to Acute Physiological Stress

Researchers in exercise physiology, critical care, or pharmacology should utilize valerylcarnitine as a specific biomarker for the 'early response' phase of metabolic stress. Unlike C2, C3, and C4, which change later, valerylcarnitine is the only short-chain acylcarnitine to exhibit a rapid (approx. 16%) decrease in concentration immediately following the onset of exercise [3]. This temporal specificity allows for the precise temporal mapping of metabolic adjustments to acute interventions, such as a new drug candidate, a surgical procedure, or a defined exercise bout, providing insights that would be missed by measuring slower-responding acylcarnitines.

High-Throughput Biodosimetry and Radiation Countermeasure Screening

For institutions involved in radiation research, nuclear accident preparedness, or oncology, valerylcarnitine offers a compelling target for high-throughput biodosimetry assays. It is one of only two acylcarnitines (alongside C2) to demonstrate early recovery (24h) in urine following radiation exposure, and it shows a clear, dose-dependent increase in serum (FC 1.8 to 2.7 across 2-8 Gy) [4][5]. Its unique kinetic profile allows for the development of rapid screening tools to triage exposure levels and monitor the efficacy of radioprotective or radiomitigative countermeasures, providing actionable data that other acylcarnitine biomarkers cannot.

Validation of Analytical Selectivity in Clinical Diagnostics for Inborn Errors

Clinical labs and reference laboratories performing newborn screening or confirmatory testing for isovaleric acidemia (IVA) require valerylcarnitine as an essential analytical tool. Isovalerylcarnitine, the primary marker for IVA, is susceptible to false-positive results due to interference from pivaloylcarnitine [6]. Valerylcarnitine's stable and distinct baseline (URL 0.05 µM vs. 0.16 µM for isovalerylcarnitine) makes it an indispensable reference compound for developing and validating LC-MS/MS methods that can chromatographically resolve and accurately quantify the isomeric C5-carnitines [2]. Its inclusion is mandatory for meeting quality standards and ensuring diagnostic accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valerylcarnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.